2-Methylpiperidine-1-carbonyl chloride
Description
2-Methylpiperidine-1-carbonyl chloride is a heterocyclic organic compound with the molecular formula C₇H₁₂ClNO. It consists of a piperidine ring (a six-membered amine heterocycle) substituted with a methyl group at the 2-position and a carbonyl chloride (-COCl) functional group at the 1-position. This structure confers high reactivity, making it a valuable intermediate in organic synthesis, particularly as an acylating agent for introducing the 2-methylpiperidine-carbonyl moiety into target molecules. Its applications span pharmaceuticals, agrochemicals, and polymer chemistry, where it is used to modify steric and electronic properties of compounds .
The carbonyl chloride group renders the compound moisture-sensitive, necessitating anhydrous handling conditions. Its synthesis typically involves the reaction of 2-methylpiperidine with phosgene or thionyl chloride under controlled conditions.
Properties
IUPAC Name |
2-methylpiperidine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-6-4-2-3-5-9(6)7(8)10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIKDOBDKNYLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591705 | |
| Record name | 2-Methylpiperidine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64196-60-7 | |
| Record name | 2-Methylpiperidine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpiperidine-1-carbonyl chloride can be synthesized through the reaction of 2-methylpiperidine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows:
2-Methylpiperidine+Phosgene→2-Methylpiperidine-1-carbonyl chloride+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of phosgene due to its toxicity and reactivity. The reaction is conducted in a controlled environment with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpiperidine and hydrochloric acid.
Reduction: It can be reduced to 2-methylpiperidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 2-Methylpiperidine and hydrochloric acid.
Reduction: 2-Methylpiperidine.
Scientific Research Applications
Scientific Research Applications
2-Methylpiperidine-1-carbonyl chloride is utilized across various scientific disciplines:
- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
- Biology: It is employed in the preparation of biologically active compounds for research purposes.
- Medicine: It functions as a building block in the synthesis of pharmaceutical compounds.
- Industry: It is used in the production of agrochemicals and other industrial chemicals.
Synthesis of Pharmaceuticals
2-Chloro-6-methylpyridine-4-carbonyl chloride, a related compound, is an intermediate in the production of pharmaceutical agents, particularly in the synthesis of anti-inflammatory and analgesic drugs . Similarly, this compound can be employed as a building block in synthesizing various pharmaceutical compounds.
Agrochemicals
2-Chloro-6-methylpyridine-4-carbonyl chloride is also used in the development of agrochemicals, including herbicides and fungicides, to enhance crop protection and yield .
Organic Synthesis
Researchers utilize the reactivity of 2-Chloro-6-methylpyridine-4-carbonyl chloride to create complex organic molecules, making it a valuable tool in synthetic organic chemistry . this compound can be expected to perform a similar function.
Material Science
Mechanism of Action
The mechanism of action of 2-Methylpiperidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Piperidine-Based Carbonyl Chlorides
Key analogues include:
- 3-Methylpiperidine-1-carbonyl chloride (methyl group at the 3-position).
- 4-Methylpiperidine-1-carbonyl chloride (methyl group at the 4-position).
Table 1: Comparative Physicochemical Properties
| Property | 2-Methylpiperidine-1-carbonyl chloride | Piperidine-1-carbonyl chloride | 3-Methylpiperidine-1-carbonyl chloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 161.63 | 147.6 | 161.63 |
| Boiling Point (°C, estimated) | 180–190 | 170–180 | 185–195 |
| Reactivity with Water | Rapid hydrolysis to carboxylic acid | Rapid hydrolysis | Moderate hydrolysis rate |
| Steric Hindrance | High (2-methyl impedes nucleophilic attack) | Low | Moderate (3-methyl less obstructive) |
The 2-methyl substituent introduces significant steric hindrance, slowing nucleophilic substitution compared to unsubstituted piperidine-1-carbonyl chloride. This property is exploited in selective acylations where bulky reactants are involved.
Heterocyclic Carbonyl Chlorides Beyond Piperidine
Comparisons with morpholine-4-carbonyl chloride and pyrrolidine-1-carbonyl chloride highlight differences in ring size and electronic effects:
- Morpholine-4-carbonyl chloride (oxygen in ring): Higher polarity due to the ether oxygen, increasing solubility in polar solvents.
- Pyrrolidine-1-carbonyl chloride (five-membered ring): Faster hydrolysis due to reduced ring strain compared to six-membered piperidine derivatives.
Biological Activity
2-Methylpiperidine-1-carbonyl chloride is a chemical compound with significant biological activity, particularly in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmacologically active molecules. Its biological properties have been investigated for potential therapeutic applications, including enzyme inhibition and antimicrobial activities.
Molecular Formula: C7H12ClN
Molecular Weight: 159.63 g/mol
CAS Number: 64196-60-7
This compound is characterized by its carbonyl group and a chlorine substituent, which play crucial roles in its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors. The mechanism includes:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function. For instance, it has shown potential in inhibiting proteases and kinases, which are critical in various disease pathways.
- Interaction with Cellular Receptors: It may modulate signal transduction pathways by interacting with cellular receptors, impacting cellular responses and functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of this compound possess antibacterial properties against a range of pathogens. For instance, its derivatives have been tested against Gram-positive and Gram-negative bacteria .
- Anticancer Properties: The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
Case Studies
Several case studies highlight the biological activity of this compound:
- Enzyme Inhibition Studies:
- Antimicrobial Testing:
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
